

HPLC method for quantification of 5-O-Caffeoylshikimic acid

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Compound of Interest

Compound Name: 5-O-Caffeoylshikimic acid

Cat. No.: B1241218

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An Application Note and Protocol for the Quantification of **5-O-Caffeoylshikimic Acid** using High-Performance Liquid Chromatography (HPLC).

Application Note

Introduction

5-O-Caffeoylshikimic acid is a phenolic compound of significant interest due to its potential antioxidant and anti-inflammatory activities.^[1] Accurate and precise quantification of this analyte in various matrices, such as plant extracts and pharmaceutical formulations, is crucial for research, development, and quality control purposes. This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the determination of **5-O-Caffeoylshikimic acid**.

Analytical Method

The developed method utilizes reversed-phase HPLC with UV detection, which is a widely adopted, reliable, and cost-effective technique for the analysis of phenolic acids.^{[2][3]} The separation is achieved on a C18 column with a gradient elution using a mobile phase consisting of acidified water and methanol. This method has been developed based on established protocols for similar compounds like caffeic acid and caffeoylquinic acids and is suitable for routine analysis.^{[4][5]}

Method Validation Summary

The analytical method was validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for the intended purpose. The validation parameters, including linearity, precision, accuracy, Limit of Detection (LOD), and Limit of Quantitation (LOQ), were established and are summarized in the table below.

Quantitative Data Summary

Table 1: HPLC Method Parameters

Parameter	Value
Column	C18, 250 x 4.6 mm, 5 µm
Mobile Phase A	0.5% Acetic Acid in Water
Mobile Phase B	Methanol
Gradient Elution	75:25 (A:B) to 35:65 (A:B) in 15 min
Flow Rate	1.0 mL/min
Injection Volume	10 µL
Column Temperature	25°C
Detection Wavelength	330 nm

Table 2: Method Validation Data

Parameter	Result
Linearity (Concentration Range)	1 - 100 µg/mL
Correlation Coefficient (r ²)	> 0.999
Intra-day Precision (%RSD)	< 2%
Inter-day Precision (%RSD)	< 3%
Accuracy (Recovery %)	98 - 105%
Limit of Detection (LOD)	< 0.1 µg/mL
Limit of Quantitation (LOQ)	< 0.3 µg/mL

Experimental Protocols

1. Preparation of Standard Solutions

- **Stock Standard Solution (1 mg/mL):** Accurately weigh 10 mg of **5-O-Caffeoylshikimic acid** reference standard and dissolve it in 10 mL of methanol in a volumetric flask. Sonicate if necessary to ensure complete dissolution. This solution should be stored at -20°C and protected from light.[6]
- **Working Standard Solutions:** Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase (initial conditions) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to construct the calibration curve.

2. Sample Preparation (from Plant Material)

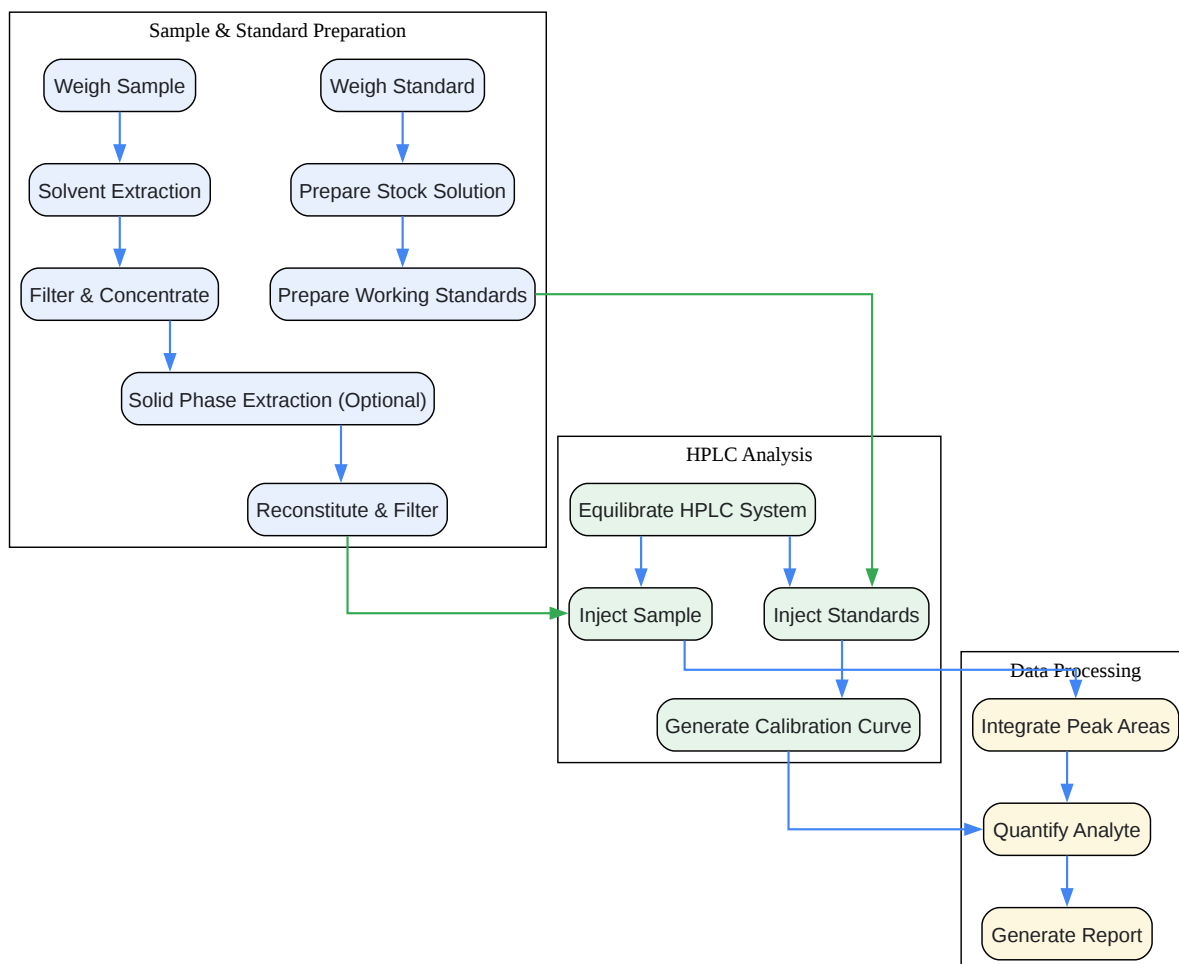
- **Extraction:** Weigh 1 g of finely powdered plant material and extract with 20 mL of 80% methanol in water (v/v) for 30 minutes at 50°C with continuous stirring.[7]
- **Filtration:** Filter the extract through a Whatman No. 1 filter paper. Repeat the extraction process on the residue twice more and combine the filtrates.
- **Concentration:** Evaporate the methanol from the pooled filtrate under reduced pressure using a rotary evaporator at 40°C.

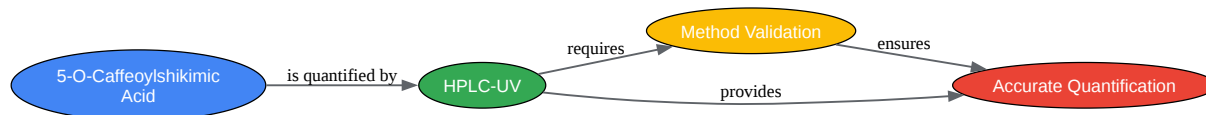
- Purification (Optional - Solid Phase Extraction):
 - Acidify the remaining aqueous solution to pH 2 with 2 M HCl.
 - Load the acidified solution onto a pre-conditioned C18 SPE cartridge.
 - Wash the cartridge with acidified water (pH 2) to remove polar impurities.
 - Elute the **5-O-Caffeoylshikimic acid** with methanol.
- Final Preparation: Evaporate the methanol from the eluate and reconstitute the residue in a known volume of the initial mobile phase. Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.[8]

3. HPLC Analysis Protocol

- System Equilibration: Equilibrate the HPLC system with the initial mobile phase composition (75% Mobile Phase A, 25% Mobile Phase B) at a flow rate of 1.0 mL/min until a stable baseline is achieved.
- Calibration Curve: Inject 10 µL of each working standard solution in triplicate. Record the peak area for each injection. Plot a calibration curve of peak area versus concentration.
- Sample Analysis: Inject 10 µL of the prepared sample solution in triplicate.
- Quantification: Determine the concentration of **5-O-Caffeoylshikimic acid** in the sample by comparing its peak area with the calibration curve.

Visualizations





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